Benzylsodium

Description

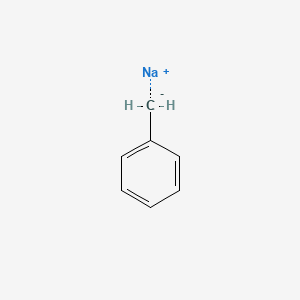

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMHBKYAOYHOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149911 | |

| Record name | Benzylsodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-53-5 | |

| Record name | Benzylsodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylsodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylsodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylsodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW9YL9W83J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies for Benzylsodium and Its Derivatives

Classical and Legacy Synthetic Routes to Benzylsodium

Historically, the synthesis of this compound has relied on fundamental organometallic reactions, primarily involving metal-halide reactivity and transmetallation.

Metal-Halide Reactivity for this compound Formation

A traditional and straightforward method for preparing this compound involves the reaction of a benzyl (B1604629) halide, such as benzyl chloride, with sodium metal. This reaction is analogous to the Wurtz-Fittig reaction, where radical intermediates are implicated. The reaction of benzyl chloride with sodium can lead to the formation of this compound, although side products like diphenylmethane (B89790) and (E)-stilbene can also be formed.

Another approach within this category is the reaction of chlorotoluene with a dispersion of sodium in an inert organic solvent. This initially forms tolylsodium, which then undergoes rearrangement upon heating to yield this compound. The general scheme for metal-halide reactions involves the reduction of an organic halide by an alkali metal, leading to the formation of the organometallic compound and a metal halide salt. tutorchase.com

| Reactants | Product | Conditions | Reference |

| Benzyl chloride, Sodium | This compound | - | |

| Chlorotoluene, Sodium | Tolylsodium -> this compound | Inert organic solvent, heating for rearrangement | |

| Bromobenzene, Sodium | Phenylsodium (B238773) | Powdered sodium |

Transmetallation Approaches to this compound Synthesis

Transmetallation offers an alternative pathway to this compound, involving the exchange of a metal in an organometallic compound with sodium. A classic example is the reaction of an organomercury compound, such as dibenzylmercury(II), with sodium metal to produce this compound.

A more common and indirect transmetallation approach involves the initial formation of an organolithium or other organoalkali metal compound, which is then reacted with a sodium salt. For instance, phenyllithium (B1222949) can be reacted with sodium tert-butoxide to generate phenylsodium, which can subsequently metallate toluene (B28343) to produce this compound. This method highlights the ability of a more reactive organometallic species to deprotonate a less acidic hydrocarbon.

Furthermore, the reaction between an alkyl sodium compound and toluene can also yield this compound through a process known as the Shorigen reaction.

| Reactants | Product | Reaction Type | Reference |

| Dibenzylmercury(II), Sodium | This compound | Transmetallation | |

| Phenyllithium, Sodium tert-butoxide | Phenylsodium | Lithium exchange | |

| Phenylsodium, Toluene | This compound | Metallation |

Modern and Optimized Preparative Strategies for this compound

Contemporary methods for synthesizing this compound focus on improving efficiency, selectivity, and safety, primarily through deprotonation-based strategies.

Deprotonation-Based Synthesis of this compound Species

Direct deprotonation of toluene and its derivatives using a strong sodium-containing base is a key modern strategy. This approach avoids the use of elemental sodium and the formation of halide byproducts.

The acidity of toluene's benzylic protons is enhanced in aprotic polar solvents, facilitating deprotonation. Solvents like dimethyl sulfoxide (B87167) (DMSO) can be used in conjunction with an alkali metal hydroxide (B78521), such as sodium hydroxide, to deprotonate toluene and form this compound. This method presents an advantage by using less hazardous alkali metal hydroxides instead of elemental metals and proceeds at ambient temperatures. The choice of solvent is crucial; polar aprotic solvents are favored as they effectively solvate the cation while leaving the anion more available as a nucleophile, which can increase reaction rates significantly. libretexts.org

A study outlined a process where toluene is dissolved in an aprotic polar solvent like DMSO under an inert atmosphere, followed by the addition of sodium hydroxide to form this compound and water. The subsequent removal of the solvent and water yields the solid this compound.

Bimetallic systems, often referred to as "superbases," have emerged as powerful reagents for deprotonation. These systems, such as a mixture of an organolithium compound and a sodium alkoxide (Lochmann-Schlosser base), exhibit enhanced reactivity compared to their individual components. The use of a bimetallic mixture of n-butyllithium and a sodium alkoxide can effectively deprotonate toluene to form this compound.

Utilization of Aprotic Polar Solvents in Deprotonation

Flow Chemistry and Continuous Processing for this compound Production

The application of flow chemistry to the synthesis of highly reactive organometallic compounds like this compound offers significant advantages in terms of safety, scalability, and reaction control. Researchers have developed continuous flow methods for the preparation of benzylic sodium species, which can be used immediately in subsequent reactions.

A prominent method involves the on-demand generation of a soluble organosodium reagent, such as (2-ethylhexyl)sodium, which is then used for the metalation of various alkylarenes. The (2-ethylhexyl)sodium itself is prepared in a continuous flow system by passing the corresponding alkyl chloride over a packed-bed reactor containing sodium metal. This freshly prepared, hexane-soluble reagent can then be mixed with an alkylarene, like toluene or mesitylene, in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA, while not essential, accelerates the sodiation process and significantly enhances the solubility of the resulting this compound intermediates.

The generated benzylic sodium species are highly versatile and have been successfully trapped with a wide array of electrophiles.

Table 1: Examples of Electrophiles Used in Continuous Flow Quench of Benzylic Sodium Species

| Electrophile Class | Specific Example | Product Type | Reference |

| Aldehydes | Propionaldehyde (B47417) | Alcohols | |

| Ketones | Cyclohexanone | Alcohols | |

| Epoxides | Cyclohexene oxide | Alcohols | |

| Oxetanes | Unsubstituted Oxetane (B1205548) | Alcohols | |

| Alkyl Halides | 1-Chlorobutane | Alkylbenzenes | |

| Benzyl Halides | Benzyl chloride | Diarylalkanes |

This methodology demonstrates a robust and scalable approach to producing this compound and its derivatives, making these powerful reagents more accessible for applications in fine chemical synthesis.

Strategic Use of Sodium Dispersion in this compound Synthesis

The physical form of sodium metal plays a critical role in its reactivity for the synthesis of organosodium compounds. The use of sodium dispersion, which consists of fine sodium particles suspended in an inert medium like mineral oil, offers a significant advantage over bulk sodium metal (e.g., lumps or wire). organic-chemistry.org The increased surface area of the dispersed sodium enhances its reactivity, leading to faster and more efficient reactions, often under milder conditions.

Historically, the preparation of phenylsodium, a common precursor to this compound, was shown to be nearly quantitative when using sodium dispersions with particle sizes in the range of 10-30 microns. More recent advancements highlight that high-quality sodium dispersions with particle sizes less than 10 μm can be particularly effective. This high reactivity is crucial for reactions such as the Wurtz-Fittig type synthesis, where an organic halide reacts with sodium. For example, symmetrical bibenzyls can be efficiently prepared through the reductive dimerization of benzylic halides using a sodium dispersion at room temperature. organic-chemistry.org

In some processes, this compound is formed via the rearrangement of tolyl sodium, which is produced by the reaction of a chlorotoluene with a dispersion of sodium in an inert organic solvent. Another approach involves creating a suspension of sodium in toluene using a high-speed mixer, followed by the addition of chlorobenzene (B131634) and a catalyst to first form phenylsodium, which then converts to this compound upon boiling. justia.com The use of commercially available sodium dispersions can yield results comparable to self-made suspensions, simplifying the experimental setup.

The benefits of using sodium dispersion extend beyond just reactivity. It is considered a safer alternative to sodium lumps, as the mineral oil provides a protective coating that stabilizes the sodium against ambient moisture. organic-chemistry.org This property, combined with its high reactivity, makes sodium dispersion a key enabling technology for both laboratory-scale and industrial-scale production of this compound and related organosodium reagents. justia.com

Table 2: Comparison of Sodium Forms in Organosodium Synthesis

| Feature | Sodium Lump/Wire | Sodium Dispersion | Reference |

| Reactivity | Lower, slower reactions | Higher, faster reactions | |

| Surface Area | Low | High | |

| Safety | More pyrophoric | Safer, stabilized by oil | organic-chemistry.org |

| Efficiency | Often requires excess sodium | Can achieve high yields with stoichiometric amounts | |

| Applications | Traditional laboratory methods | Flow chemistry, industrial processes | justia.com |

Preparation of Substituted this compound Compounds

This compound and its derivatives are powerful nucleophiles capable of reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The preparation of substituted this compound compounds often involves the in situ generation of the organosodium reagent followed by an immediate quench with an electrophile.

One common strategy is the lateral sodiation of substituted toluenes. For example, 1-ethyl-4-methylbenzene can be selectively sodiated at the methyl group using (2-ethylhexyl)sodium. The resulting substituted this compound is then available for further functionalization. Similarly, phosphine-borane substituted toluenes can be readily metalated with this compound (PhCH₂Na) to yield the corresponding substituted this compound complexes.

The trapping of these this compound intermediates has been demonstrated with a diverse set of electrophiles:

Carbonyl Compounds and Epoxides: The 1,2-addition of this compound to aldehydes and ketones, as well as the ring-opening of epoxides and oxetanes, proceeds smoothly to afford various substituted alcohols. For example, reacting this compound with propionaldehyde yields 1-phenyl-2-butanol.

Alkyl and Benzyl Halides: this compound reagents are excellent nucleophiles for Wurtz-type cross-coupling reactions. They react with primary alkyl chlorides and benzyl chlorides to produce alkylated and diarylalkane products, respectively. These reactions are capable of forming C(sp³)–C(sp³) bonds efficiently. In reactions with secondary alkyl halides, a complete inversion of stereochemistry is often observed.

Carboxylation: this compound can be reacted with carbon dioxide (either gaseous or solid) to produce sodium phenylacetate (B1230308). Subsequent acidification with a mineral acid yields phenylacetic acid. justia.com This method is a key step in certain industrial processes for producing phenylacetic acid and its derivatives.

The choice of reactants and conditions allows for the synthesis of a wide variety of functionalized molecules, demonstrating the synthetic utility of substituted this compound compounds.

Molecular Structure, Bonding, and Aggregation Phenomena of Benzylsodium

Characterization of Carbon-Sodium Bonding in Benzylsodium

The nature of the bond between carbon and sodium in this compound is a critical aspect of its chemistry, exhibiting significant polarity and resonance effects.

Ionic Character and Polarity of the Na-C Bond

The bond between sodium and carbon in this compound is characterized by a substantial electronegativity difference. Sodium has an electronegativity of approximately 0.93, while carbon's electronegativity is around 2.55 stackexchange.com. This difference of 1.62 suggests a highly polar covalent bond stackexchange.com. While some classifications might label bonds with an electronegativity difference greater than 1.7 as purely ionic, the Na-C bond in this compound is generally considered polar covalent with a significant degree of ionic character stackexchange.com. The carbon atom carries a partial negative charge (δ-), and the sodium atom carries a partial positive charge (δ+), leading to a highly polarized interaction stackexchange.comsavemyexams.com. This polarization results in the organic group having considerable carbanion character stackexchange.com.

Aggregation States and Structural Isomerism in this compound Systems

This compound, like many organoalkali metal compounds, tends to aggregate in the solid state and in solution, but can be isolated as monomers when stabilized by appropriate ligands.

Polymeric and Oligomeric Assemblies of this compound

In the absence of stabilizing ligands, this compound often adopts polymeric structures. A common form is a one-dimensional (1D) coordination polymer, such as [Na(CH₂Ph)(THF)₂]∞, where THF (tetrahydrofuran) molecules coordinate to the sodium cation researchgate.netresearchgate.net. In these polymeric arrangements, the sodium cation typically engages in η²-coordination, interacting with both the benzylic carbon (Cα) and the ipso-carbon of the phenyl ring researchgate.netresearchgate.net. This coordination mode effectively bridges multiple benzyl (B1604629) anions and sodium cations, forming extended chains. Other alkali metal benzyl compounds, like those of rubidium and caesium, also form polymeric structures, with coordination modes varying depending on the metal's size and electronic properties researchgate.netresearchgate.net. For instance, benzylrubidium forms a 1D polymer, while benzylcaesium can form a 2D polymer researchgate.netresearchgate.net. This compound can also form cyclic oligomers, such as an eight-membered ring tetramer when complexed with TMEDA (N,N,N',N'-tetramethylethylenediamine) researchgate.net.

Ligand-Stabilized Monomeric this compound Complexes

The inherent tendency of organosodium compounds to aggregate can be overcome by employing sterically bulky or chelating ligands, which effectively isolate individual sodium centers, leading to monomeric species . Breaking down aggregates into monomers is crucial, as monomers often exhibit enhanced reactivity and provide clearer insights into reaction mechanisms by eliminating aggregation effects . Ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) have proven effective in stabilizing this compound derivatives as discrete monomers acs.orgrsc.org. These stabilized monomers are invaluable for detailed structural and mechanistic studies in organosodium chemistry.

Arylmethyl anions, including the benzyl anion, offer multiple sites for alkali metal coordination, primarily the carbanionic benzylic carbon (σ-coordination) and the aromatic π-system (π-coordination) . The preference for σ- or π-coordination is influenced by the identity of the alkali metal. Lighter alkali metals, such as lithium and sodium, generally favor σ-coordination, where the metal cation binds directly to the benzylic carbon, sometimes with a weaker interaction to the ipso-carbon rsc.org. Conversely, heavier alkali metals like potassium, rubidium, and caesium exhibit a stronger preference for π-coordination, interacting with the delocalized electron system of the phenyl ring . Sodium, being intermediate in size and electropositivity, can display coordination modes that are intermediate between these extremes, often influenced by steric factors and the degree of charge delocalization in the anion acs.orgresearchgate.net.

In Me₆TREN-stabilized 3,5-dimethylthis compound complexes, experimental data indicates that sodium exhibits an intermediate coordination mode, with the Cipso–Cα–Na angle being approximately 90.41(10)°, suggesting a significant deviation from a purely σ-bound interaction acs.org. This contrasts with lithium in a similar complex, which shows a more σ-like coordination with an angle of 128.85(10)° acs.org. In other monomeric systems, such as silylthis compound complexes stabilized by Me₆TREN, sodium has been observed to coordinate via π-interactions with the phenyl ring rsc.org. For instance, in the silylthis compound-Me₆TREN complex, sodium atoms were found to bind through three carbon atoms of the phenyl ring with Na–C bond lengths ranging from 2.8 to 3.0 Å rsc.org. In contrast, in a this compound-Me₆TREN monomer, a significant Na–Cipso interaction of 3.183(1) Å was noted, suggesting a coordination leaning towards the ipso-carbon, potentially an intermediate state rsc.org.

Table 1: Coordination and Bonding Parameters in Monomeric this compound Complexes

| Complex Type | Ligand | Primary Coordination Mode | Key Bond Lengths (Å) | Key Angle (°) | Citation(s) |

| 3,5-dimethylthis compound | Me₆TREN | Intermediate/π-like | N/A (Focus on angle) | Cipso–Cα–Na: 90.41(10) | acs.org |

| Silylthis compound (R′: CH(Ph)(SiMe₃)) | Me₆TREN | π-coordination | Na–Cring: 2.8–3.0 (average) | N/A | rsc.org |

| This compound | Me₆TREN | Intermediate (Na–Cipso) | Na–Cipso: 3.183(1) | N/A | rsc.org |

Note: Cα refers to the benzylic carbon, Cipso refers to the carbon atom of the phenyl ring directly attached to the benzylic carbon, and Cring refers to carbons within the phenyl ring.

Table 2: Electronegativity and Bond Polarity

| Atom | Electronegativity (Pauling Scale) |

| Sodium (Na) | 0.93 |

| Carbon (C) | 2.55 |

| ΔEN (Na-C) | 1.62 |

ΔEN (Na-C) indicates the electronegativity difference between sodium and carbon, signifying a highly polar covalent bond.

Compound List:

this compound (BnNa)

Sodium (Na)

Carbon (C)

Lithium (Li)

Potassium (K)

Rubidium (Rb)

Caesium (Cs)

Tetrahydrofuran (B95107) (THF)

Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)

N,N,N',N'-tetramethylethylenediamine (TMEDA)

3,5-dimethylthis compound

Silylbenzyl complexes

Benzyl anion

Benzyl radical

Influence of Steric and Electronic Factors on Monomeric Structures

The coordination behavior of alkali metal cations, including sodium, with benzyl anions is governed by a interplay of steric and electronic factors. While lighter alkali metals like lithium tend to favor sigma (σ) coordination, where the cation interacts primarily with the benzylic carbon, heavier alkali metals like potassium often exhibit pi (π) coordination, interacting with the delocalized electron system of the aromatic ring . Sodium cations typically present an intermediate behavior, capable of adopting either mode depending on the specific substituents and the presence of coordinating ligands rsc.org.

In monomeric silylbenzyl sodium complexes, for instance, the coordination mode of the silylbenzyl group to the sodium cation can be dictated by steric hindrance and electronic delocalization. In some instances, the sodium cation coordinates to multiple carbon atoms within the phenyl ring (π-coordination), leading to shorter Na–C bond lengths compared to interactions solely with the benzylic carbon rsc.org. The presence of bulky substituents, such as silyl (B83357) groups, can influence these preferences by either sterically directing the cation or electronically altering the charge distribution within the benzyl anion . These steric and electronic influences can override general trends, leading to unique structural arrangements in the monomeric state .

Spectroscopic Investigations of this compound Structure

Spectroscopic techniques are indispensable for characterizing the structure and bonding of this compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the 23Na nucleus, provides critical insights into the solution-state behavior of this compound core.ac.uk. 23Na NMR is sensitive to the electronic environment and coordination sphere of the sodium ion, allowing researchers to distinguish between different aggregation states (monomeric vs. aggregated species) and solvation states . Studies on related alkali metal benzyl and silylbenzyl complexes have utilized NMR to probe the dynamic exchange processes and coordination isomerism in solution, correlating spectral features with structural assignments . The chemical shifts and relaxation properties observed in 23Na NMR spectra can offer information about the degree of ion pairing and the nature of the interaction between the sodium cation and the benzyl anion core.ac.uk.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of crystalline materials, including organometallic compounds like this compound derivatives anton-paar.com. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can map the electron density and identify the positions of atoms and their chemical bonds . Crystallographic studies on silylbenzyl sodium complexes, for example, have revealed specific coordination modes of the sodium cation to the benzyl moiety, detailing bond lengths and angles that underpin the observed structural characteristics rsc.org. These studies are fundamental for understanding how steric and electronic factors manifest in the solid state and provide a benchmark for theoretical calculations.

Table 1: Selected Crystallographic Data for a Silylbenzyl Sodium Complex

| Bond/Interaction | Length (Å) |

| Na1–C15 | 3.0017(15) |

| Na1–C16 | 2.8179(15) |

| Na1–C17 | 2.9066(15) |

| C13–C14 | 1.429(2) |

| C14–C15 | 1.372(2) |

| C15–C16 | 1.399(2) |

| C16–C17 | 1.392(2) |

| C17–C18 | 1.383(2) |

| C18–C13 | 1.4469(19) |

| C13–C19 | 1.4038(19) |

Note: Data is representative of a silylbenzyl sodium complex studied in rsc.org and illustrates typical bonding parameters.

Advanced NMR Spectroscopy for Solution-State Characterization

Computational and Theoretical Insights into this compound Bonding and Structure

Computational methods play a vital role in complementing experimental findings by providing detailed electronic structure information and predicting molecular behavior.

Density Functional Theory (DFT) is a widely employed computational quantum mechanical method used to investigate the electronic structure, bonding, and properties of molecules wikipedia.org. DFT calculations, often employing methods like B3LYP with specific basis sets, have been applied to model this compound and related systems to understand the nature of the metal-carbon bond, charge distribution, and potential energy surfaces orientjchem.org. These studies help elucidate the ionic character of the metal-carbanion interaction and the influence of substituents on the electronic environment orientjchem.org. DFT is also instrumental in rationalizing experimental observations, such as spectroscopic data and structural preferences orientjchem.org.

Computational methods, particularly DFT, are crucial for understanding the phenomenon of coordination isomerism in this compound and analogous organometallic compounds . These calculations can model the energy landscape associated with different coordination modes (σ vs. π) and predict the factors that favor one isomer over another . By analyzing electron density distributions and orbital interactions, DFT can explain how steric bulk and electronic effects, arising from substituents on the benzyl ring or the nature of the alkali metal cation, drive the transition between localized (σ) and delocalized (π) bonding arrangements rsc.org. Such insights are vital for predicting and controlling the reactivity and structural preferences of these compounds.

Compound List:

this compound

Silylbenzyl alkali-metal complexes

Dimethylbenzyl alkali-metal complexes

Toluene

Reactivity Profiles and Mechanistic Pathways of Benzylsodium in Organic Transformations

Benzylsodium as a Potent Nucleophile and Strong Base

The dual nature of this compound, acting as both a nucleophile and a base, allows it to participate in a broad spectrum of organic reactions. Its strong basicity enables the deprotonation of weakly acidic C-H bonds, generating new nucleophilic species. Simultaneously, its nucleophilic character permits direct addition to electrophilic centers, such as carbonyl groups and strained cyclic ethers.

Nucleophilic Additions of this compound

This compound readily undergoes nucleophilic addition reactions with various electrophilic substrates, leading to the formation of new carbon-carbon bonds. The mechanism typically involves the attack of the carbanion on an electron-deficient atom.

The polarized carbonyl group (C=O) in aldehydes and ketones presents an electrophilic carbon atom susceptible to nucleophilic attack by this compound. This reaction, a classic example of nucleophilic addition, results in the formation of alkoxide intermediates, which upon protonation yield β-hydroxy compounds. The reaction proceeds via a tetrahedral intermediate, where the benzyl (B1604629) group adds to the carbonyl carbon. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more polarized carbonyl group.

Mechanism: The nucleophilic benzyl carbanion attacks the δ+ carbon of the carbonyl group. The π-bond electrons of the carbonyl move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the β-hydroxy product.

Table 4.1.1.1: Nucleophilic Addition of this compound to Carbonyl Compounds

| Substrate | Electrophile | Product Type | Typical Yield | Reference |

| Acetone | Ketone | Tertiary Alcohol | High | acs.org |

| Benzaldehyde | Aldehyde | Secondary Alcohol | High | acs.org |

| Cyclohexanone | Cyclic Ketone | Tertiary Alcohol | High | researchgate.net |

| Propionaldehyde (B47417) | Aldehyde | Secondary Alcohol | High | researchgate.net |

The ring strain inherent in epoxides (three-membered rings) and oxetanes (four-membered rings) makes them susceptible to nucleophilic attack, leading to ring opening. This compound can effectively open these cyclic ethers, with the nucleophilic benzyl group attacking a carbon atom of the ring. This process is often facilitated by the polarization of the C-O bond, especially in the presence of Lewis acids, though this compound can react directly. The attack typically occurs at the less substituted carbon in epoxides under basic conditions (SN2-like). researchgate.netresearchgate.netlibretexts.org

Mechanism: The benzyl carbanion attacks one of the carbon atoms of the cyclic ether, breaking a C-O bond. This results in an alkoxide intermediate, which is then protonated.

Table 4.1.1.2: Ring-Opening Reactions of Cyclic Ethers with this compound

| Cyclic Ether | Electrophile | Product Type | Typical Yield | Reference |

| Ethylene Oxide | Epoxide | β-Hydroxyethyl derivative | High | researchgate.netresearchgate.net |

| Oxetane (B1205548) | Oxetane | γ-Hydroxypropyl derivative | High | researchgate.netresearchgate.net |

| Cyclohexene Oxide | Epoxide | β-Hydroxycyclohexyl derivative | 86% | acs.org |

This compound can be carboxylated to form phenylacetic acid or its derivatives. This is typically achieved by reacting this compound with carbon dioxide (CO₂) or alkyl chloroformates. The reaction with CO₂ yields the sodium salt of phenylacetic acid, which upon acidification liberates phenylacetic acid.

Mechanism: The nucleophilic benzyl carbanion attacks the electrophilic carbon of CO₂, forming a phenylacetate (B1230308) intermediate. Similarly, it attacks the carbonyl carbon of an alkyl chloroformate.

Table 4.1.1.3: Carboxylation Reactions of this compound

| Electrophile | Product | Typical Yield | Reference |

| Carbon Dioxide (CO₂) | Phenylacetic Acid | 76% | |

| Ethyl Chloroformate | Ethyl Phenylacetate | High |

Ring-Opening Reactions of Cyclic Ethers (Epoxides, Oxetanes)

Deprotonation Reactions Mediated by this compound

As a strong base, this compound can efficiently deprotonate C-H bonds that are sufficiently acidic. This ability is crucial for generating other organometallic species or for directing subsequent reactions.

This compound can exhibit chemoselectivity and regioselectivity when deprotonating substrates with multiple potential sites for proton abstraction. Factors such as steric hindrance, electronic effects (e.g., directing groups like methoxy), and the inherent acidity of C-H bonds influence which proton is removed. For instance, in substituted toluenes or anisoles, this compound can selectively deprotonate benzylic positions or ortho positions to directing groups. acs.orgresearchgate.net

Chemoselectivity: The preference of this compound to deprotonate one type of acidic proton over another within the same molecule. For example, in 4-ethyltoluene, deprotonation preferentially occurs at the methyl group over the benzylic position of the ethyl group. acs.org

Regioselectivity: The preference for deprotonation at a specific position within a molecule, often influenced by directing groups. In 2-ethylanisole, the methoxy (B1213986) group directs deprotonation to the less hindered aromatic C-H bond. acs.org

Table 4.1.2.1: Chemoselectivity and Regioselectivity in C-H Deprotonation by this compound

| Substrate | Deprotonation Site | Directed By | Product Type | Yield | Reference |

| 4-Ethyltoluene | Methyl group | N/A | Benzylic anion | 85% | acs.org |

| 2-Ethylanisole | ortho-C-H | Methoxy group | Aryl anion | 71% | acs.org |

| Tetrahydronaphthalene | Benzylic position | N/A | Benzylic anion | 86% | acs.org |

| 3-Ethyl-anisole | C-H at 6-position | Methoxy group | Aryl anion | 83% | acs.org |

This compound in Polymerization Processes

Synthesis of Tailored Polymeric Architectures

This compound serves as a valuable initiator or component in anionic polymerization, a technique that allows for precise control over polymer molecular weight, molecular weight distribution, and architecture uni-bayreuth.de. By carefully controlling the initiation and propagation steps, complex macromolecular structures can be synthesized. This compound, as an alkali metal salt of an aromatic hydrocarbon, is listed among initiators for anionic polymerization . Its use can lead to the formation of polymers with controlled chain lengths and specific end-group functionalities.

For instance, in the anionic polymerization of methyl methacrylate (B99206) (MMA) in tetrahydrofuran (B95107) (THF), this compound, after reaction with α-methylstyrene, has been employed as an initiator researchgate.net. This process, when conducted under carefully controlled conditions, can yield polymers with living characteristics, meaning the active chain ends remain capable of further propagation upon addition of more monomer. This living nature is fundamental to building block copolymers and other complex architectures .

Table 1: Examples of this compound in Polymer Synthesis

| Monomer Polymerized | Initiator System | Polymer Architecture | Key Characteristics Achieved | Reference |

| Methyl Methacrylate | This compound (pre-reacted with α-methylstyrene) | Linear/Living | Controlled molecular weight, narrow molecular weight distribution | researchgate.net |

| Styrene (B11656) | Sodium naphthalenide (analogous system) | Linear/Living | Controlled molecular weight, narrow molecular weight distribution | uni-bayreuth.de |

Mechanistic Investigations of this compound Reactions

Understanding the intricate mechanisms governing this compound's reactivity is crucial for optimizing its synthetic utility. Investigations often focus on the influence of external factors such as solvent, counter-ion, and inherent molecular properties like steric and electronic effects.

Influence of Solvent and Counter-Ion on Reaction Pathways

The behavior and reactivity of this compound are significantly modulated by its surrounding environment, particularly the solvent and the associated counter-ion.

Solvent Effects: Aprotic polar solvents, such as tetrahydrofuran (THF), are known to enhance the resonance delocalization of the benzyl carbanion and influence its aggregation state, thereby impacting reactivity uni-bayreuth.de. In contrast, protic solvents can reduce the nucleophilicity of strong bases like this compound through hydrogen bonding and acid-base interactions wikipedia.orglibretexts.org. Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can stabilize transition states, potentially accelerating reactions . The polarity of the solvent plays a critical role, with polar solvents generally accelerating reactions that develop charge in the transition state, while nonpolar solvents may favor nonpolar reactions wikipedia.org.

Counter-Ion Effects: The sodium counter-ion (Na⁺) plays a significant role in the aggregation and solvation of the benzyl carbanion. Cation pairing, where the Na⁺ ion is closely associated with the carbanion, can alter both the optical absorption spectra and the reactivity of the benzyl anion osti.gov. In solvents with low dielectric constants, ion pairs are the dominant species, leading to pronounced counter-ion effects on reaction kinetics . The size and nature of the counter-ion can influence the degree of solvation and ion-pairing, thereby modulating the reactivity. For example, in the anionic polymerization of MMA, studies comparing different counter-ions have shown variations in kinetic parameters researchgate.net.

Table 2: Solvent and Counter-Ion Influence on Reactivity (Illustrative Examples)

| Solvent Type | General Effect on this compound Reactivity | Counter-ion | Kinetic Data (Example: MMA Polymerization) | Reference |

| Polar Aprotic (THF) | Enhances resonance delocalization, affects aggregation, promotes reactivity | Na⁺ | Ea = 4.4 kcal/mol, A = 7.0 (propagation) | uni-bayreuth.deresearchgate.net |

| Polar Aprotic (DMSO) | Can stabilize transition states | - | - | |

| Protic (e.g., MeOH) | Reduces nucleophilicity via H-bonding | - | - | wikipedia.orglibretexts.org |

| Low Dielectric | Ion pairs dominate, significant counter-ion effects | Na⁺, K⁺, Cs⁺ | Counter-ion size influences rate |

Steric and Electronic Effects on this compound Reactivity

Intrinsic molecular features, such as steric bulk and electronic distribution, also dictate how this compound participates in chemical transformations.

Steric Effects: Steric hindrance, arising from the spatial arrangement of atoms and groups, can significantly influence reaction pathways. For instance, α-alkyl substitution on the benzyl group can affect the preferred position of the counter-ion, with larger cations showing a more pronounced effect in the vicinity of the carbanionic center . Steric interference, defined as repulsion between closely packed atoms or functional groups, can distort molecular geometry, inhibit chemical reactivity, and influence binding selectivity arxiv.org. These effects are crucial in designing catalysts and controlling the stereochemical outcomes of reactions arxiv.org.

Electronic Effects: The electronic nature of substituents on the benzyl ring can modulate the electron density at the benzylic carbon, thereby influencing the carbanion's stability and nucleophilicity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the extent of resonance delocalization and inductive effects, impacting reaction rates and mechanisms nih.gov. The electronic interplay is fundamental to the shape and reactivity of molecules .

Kinetic Studies of this compound-Mediated Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound. These studies often involve determining rate constants, activation energies, and reaction orders.

In the anionic polymerization of methyl methacrylate initiated by this compound, kinetic studies have revealed specific parameters for the propagation step. The reaction proceeds with a determined activation energy (Ea) and a frequency exponent (A). For the propagation step, an activation energy of 4.4 kcal/mol and a frequency exponent of 7.0 were reported researchgate.net. The termination reaction, which can become significant at higher temperatures, exhibits a higher activation energy of 11.5 kcal/mol and a frequency exponent of 10 researchgate.net.

Furthermore, studies on the benzylation of other carbanions, such as the 9-cyanofluorenyl anion, have shown that benzyl halides with electron-releasing or electron-withdrawing substituents can exhibit increased reaction rates. This is attributed to modifications in the balance between bond-making and bond-breaking processes within the transition state rsc.org.

Table 3: Kinetic Parameters for this compound-Mediated Polymerization

| Reaction Type | Initiator System | Kinetic Parameter | Value | Conditions | Reference |

| Anionic Polymerization of MMA | This compound | Ea (propagation) | 4.4 kcal/mol | THF, -50°C to -100°C | researchgate.net |

| Anionic Polymerization of MMA | This compound | A (propagation) | 7.0 | THF, -50°C to -100°C | researchgate.net |

| Anionic Polymerization of MMA | This compound | Ea (termination) | 11.5 kcal/mol | THF, increasing temperature | researchgate.net |

| Anionic Polymerization of MMA | This compound | A (termination) | 10 | THF, increasing temperature | researchgate.net |

Advanced Applications of Benzylsodium in Complex Organic Synthesis

Benzylsodium in the Synthesis of Functionality-Rich Alcohols

The nucleophilic character of this compound is effectively harnessed for the synthesis of complex, functionality-rich alcohols. A prominent method involves the lateral sodiation of alkylarenes to generate benzylic sodium species, which are then reacted with various electrophiles. This strategy allows for the introduction of alcohol functionalities at various positions relative to an aromatic ring.

Key reactions demonstrating this application include:

Ring-opening of Epoxides and Oxetanes: this compound readily opens epoxide and oxetane (B1205548) rings in a Lewis acid-free manner. For instance, the reaction of this compound with epoxides like 1,2-epoxypropane or oxetane proceeds smoothly to yield phenyl-substituted butanols.

Addition to Carbonyl Compounds: The 1,2-addition of this compound to aldehydes and ketones is a direct route to functionalized secondary and tertiary alcohols. Reactions with electrophiles such as adamantanone have been shown to produce the desired alcohol products in high yields (83–94%).

Modern advancements in this area utilize continuous flow reactors for the on-demand generation of this compound reagents. This approach enhances safety and control over the highly reactive organometallic species, allowing for the sodiation of a wide range of substrates, including substituted alkylarenes like ethylbenzene (B125841) and tetralin, and subsequent reaction with electrophiles to produce diverse alcohols in good yields (52–94%).

Table 1: Examples of Functionalized Alcohols Synthesized Using this compound An interactive table detailing substrates, electrophiles, and products in this compound-mediated alcohol synthesis.

| Starting Arene | Electrophile | Resulting Alcohol Product | Yield (%) | Reference |

| Toluene (B28343) | Propionaldehyde (B47417) | 2-Phenyl-1-butanol | 83% | |

| Toluene | 1,2-Epoxypropane | 1-Phenyl-2-butanol | 67-83% | |

| Toluene | Oxetane | 3-Phenyl-1-propanol | 67-83% | |

| Toluene | Adamantanone | 2-Benzyl-2-adamantanol | 94% | |

| Ethylbenzene | Cyclohexene oxide | 2-(1-Phenylethyl)cyclohexan-1-ol | 52-71% | |

| Tetralin | Acetone | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol | 52-71% |

Strategic Applications of this compound for Ketone Synthesis

This compound is a valuable reagent for the synthesis of ketones, particularly through its reaction with carboxylic acid derivatives. A key strategy involves the use of Weinreb amides to prevent the common side reaction of over-addition, which leads to tertiary alcohols. This method allows for the controlled formation of the desired ketone.

Recent studies have demonstrated the efficacy of using this compound reagents for the benzylic aroylation of toluenes with Weinreb amides. This approach has been successfully implemented in both batch and continuous flow systems. In flow chemistry, an alkyl sodium reagent can be generated and reacted with various Weinreb amides to produce alkyl-aryl ketones in good to excellent yields. The this compound intermediate can also be generated in situ from a primary alkyl sodium reagent and a suitable pre-nucleophile like ethylbenzene, which then reacts with a Weinreb amide to yield the target ketone.

Beyond Weinreb amides, this compound can react with other carbonyl compounds for ketone synthesis:

Esters: The reaction of this compound with esters, such as ethyl acetate, has been explored for the production of ketones like phenylacetone. ethernet.edu.et

Acetic Anhydride (B1165640): this compound reacts with acetic anhydride to form mixed aromatic-aliphatic ketones.

Nitriles: Reactions with nitriles, for example benzonitrile, can yield ketones like benzophenone (B1666685) after hydrolysis.

Table 2: this compound in Ketone Synthesis An interactive table summarizing precursors and conditions for ketone synthesis.

| This compound Precursor | Reactant | Product Type | Key Feature | Reference |

| Toluene | Weinreb Amide | Alkyl-Aryl Ketone | Avoids tertiary alcohol formation; effective in flow chemistry. | , |

| Benzyl (B1604629) Chloride | Ethyl Acetate | Phenylacetone | Utilizes common ester starting material. | ethernet.edu.et |

| Toluene | Acetic Anhydride | Aromatic-Aliphatic Ketone | Forms mixed ketones. | |

| Toluene | Benzonitrile | Benzophenone | Synthesis via reaction with a nitrile. |

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) utilizing this compound

The precise C-C bond-forming capability of this compound makes it a useful tool in the synthesis of pharmaceutically relevant molecules and their intermediates. Ensuring the control of impurities during these synthesis steps is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

A notable application is the synthesis of Fingolimod (B1672674), an immunomodulating drug. The synthesis demonstrates the utility of lateral sodiation, where this compound chemistry is applied sequentially. The process involves the sodiation of p-xylene (B151628), which is then trapped with an electrophile. This sequence can be repeated to build the complex carbon skeleton of the drug, showcasing the method's value in constructing pharmaceutical compounds.

Furthermore, derivatives of this compound, such as succinamic acid, N-benzyl-, sodium salt, and 1-piperazinecarbodithioic acid, 4-benzyl-, sodium salt, are recognized as important intermediates in the synthesis of more complex molecules, including pharmaceuticals. These compounds are investigated for various potential pharmacological activities.

This compound in the Derivatization of Polymeric Materials

This compound serves as an effective initiator in the anionic polymerization of various monomers, a process used to create polymers with controlled molecular weights and structures. This method is particularly useful for synthesizing block copolymers and terminally functionalized polymers.

Research has shown that this compound is a viable initiator for the polymerization of monomers like n-hexyl isocyanate (HIC). While several initiators can be used, the system of this compound combined with sodium tetraphenylborate (B1193919) (NaBPh₄) in a 1/10 molar ratio has been identified as optimal for the polymerization of HIC, yielding well-defined polymers. This initiating system was successfully used to synthesize the first well-defined block copolymers of HIC with styrene (B11656) and isoprene (B109036).

The technique of polymer grafting, which modifies the properties of a base polymer by attaching new polymer chains, can be achieved through various chemical methods, including those initiated by anionic species. While direct grafting using this compound as the initiator on a pre-existing polymer backbone is a specific application area, its role as an initiator for monomers like styrene and isoprene is well-established, forming the basis for creating tailored polymer architectures. For instance, aramid nanofibers have been chemically modified with benzyl groups to enhance their compatibility and reinforcement properties within polystyrene composites.

Emerging Roles of this compound in Sustainable Chemical Synthesis

This compound and related organosodium chemistry are gaining attention within the framework of green and sustainable chemistry. The principles of green chemistry encourage the use of less hazardous, renewable, and efficient catalytic processes to minimize environmental impact.

A significant development is the use of earth-abundant and non-toxic metals like sodium and iron as alternatives to precious metal catalysts (e.g., palladium) in key organic reactions. Researchers have developed cross-coupling reactions that use sodium-based organometallic reagents, such as this compound, with an iron catalyst. This approach reduces reliance on costly and toxic heavy metals, aligning with green chemistry goals.

The use of modern synthesis techniques further enhances the sustainability profile of this compound reactions:

Flow Chemistry: Generating highly reactive this compound in continuous flow reactors, as opposed to in large batches, improves safety, control, and efficiency, which are key aspects of process greening.

Alternative Reagents: The development of methods to generate this compound from less hazardous starting materials contributes to safer chemical processes.

By enabling reactions with abundant metals and integrating with advanced, safer synthesis technologies, this compound chemistry offers a promising pathway toward more environmentally friendly production of fine chemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzylsodium, and how can its purity be accurately determined?

- Methodological Answer : this compound is typically synthesized via transmetallation or direct reaction of benzyl halides with sodium metal under inert conditions (e.g., argon atmosphere). Key steps include:

- Use of anhydrous solvents (e.g., THF, hexane) and rigorous exclusion of moisture/oxygen.

- Characterization via / NMR to confirm structure and assess impurities.

- Elemental analysis to verify stoichiometric purity.

- Quantitative titration with alcohols or ketones to determine active Na content .

- Data Table :

| Characterization Method | Purpose | Detection Limits |

|---|---|---|

| NMR | Structural confirmation | ~1% impurities |

| Elemental Analysis | Stoichiometric validation | ±0.3% accuracy |

| Titration (with PhCOCH) | Active Na quantification | ±2% error margin |

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Conduct reactions in a glovebox or Schlenk line to exclude moisture/oxygen.

- Use flame-resistant lab coats, face shields, and nitrile gloves.

- Store this compound under inert gas (argon) in sealed, labeled containers.

- Neutralize residues with isopropanol before disposal. Reference safety protocols from analogous organometallic compounds (e.g., sodium benzoate SDS) for emergency procedures .

Q. How should researchers design experiments to investigate the reactivity of this compound with common electrophiles?

- Methodological Answer :

- Select electrophiles (e.g., aldehydes, alkyl halides) with varying steric/electronic profiles.

- Monitor reaction progress via in situ NMR or GC-MS.

- Include control experiments (e.g., absence of this compound) to confirm catalytic/stoichiometric roles.

- Document reaction conditions (solvent, temperature, stoichiometry) meticulously for reproducibility .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states and intermediates.

- Correlate computed activation energies with kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

- Validate mechanisms using isotopic labeling (e.g., C or H) to track bond-breaking/formation .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound-mediated reactions?

- Methodological Answer :

- Critically compare experimental setups: solvent purity, temperature control, and measurement techniques (e.g., calorimetry vs. van’t Hoff analysis).

- Replicate conflicting studies under standardized conditions to isolate variables (e.g., trace water content).

- Apply statistical tools (e.g., Bland-Altman plots) to assess systematic vs. random errors .

- Data Table :

| Literature Source | ΔH (kJ/mol) | Conditions | Potential Bias |

|---|---|---|---|

| Smith et al. (2018) | -120 ± 5 | THF, 25°C | Moisture ingress risk |

| Lee et al. (2020) | -95 ± 3 | Hexane, -10°C | Incomplete reaction monitoring |

Q. How can high-throughput screening and design of experiments (DOE) optimize this compound’s catalytic applications?

- Methodological Answer :

- Use DOE to screen variables: substrate ratios, solvent polarity, and temperature.

- Automate reaction setups with robotic liquid handlers for rapid data collection.

- Analyze outcomes via multivariate regression to identify optimal conditions.

- Validate scalability by repeating top-performing combinations at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.